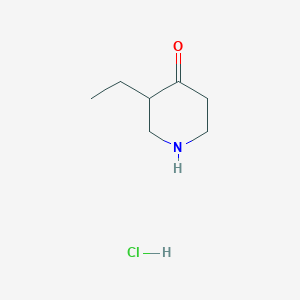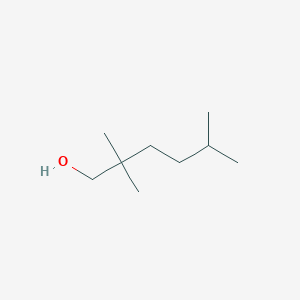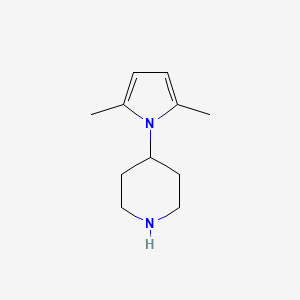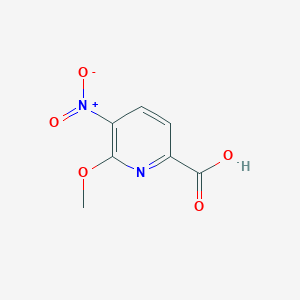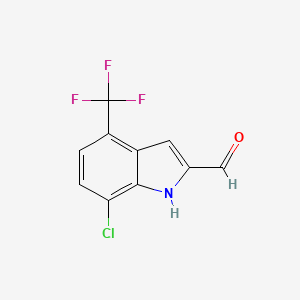
7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
Descripción general
Descripción
The compound is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives have been studied extensively due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinoline derivatives are often synthesized through nucleophilic and electrophilic substitution reactions .Molecular Structure Analysis
The compound likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions, including nucleophilic and electrophilic substitutions .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde is involved in the synthesis of various heterocyclic compounds. For instance, it participates in reactions that produce triazolo(thiadiazepino)indoles, a new heterocyclic system formed through cyclization processes. These compounds are confirmed through X-ray diffraction methods (Vikrishchuk et al., 2019).
Formation of Pyrimido(1,2-a)indoles
In another application, derivatives of this compound react with aromatic amines, leading to the formation of pyrimido[1,2-a]indole derivatives. These reactions have been studied for their unique product formations and structural confirmations through X-ray analysis (Suzdalev et al., 2013).
Catalyst Synthesis
This compound is also pivotal in synthesizing catalysts. For instance, it's used in the creation of palladacycles with indole cores. These palladacycles demonstrate efficiency as catalysts in various chemical reactions, including Suzuki–Miyaura coupling (Singh et al., 2017).
Synthesis of Fluorescent Materials
Research has also explored its role in the synthesis of photoactive compounds with high fluorescence quantum yield. These compounds are promising as metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Development of Antibacterial Agents
Furthermore, derivatives of this compound have been synthesized and evaluated for their antibacterial activities, showing promising results as bacteriostatic and bactericidal agents (Behrami & Vaso, 2017).
Mecanismo De Acción
Target of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to have antimicrobial activity . These compounds are often used in the design of bioactive compounds displaying a variety of activities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .
Mode of Action
It’s worth noting that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The resulting compounds have shown antimicrobial activity, suggesting that they interact with microbial targets to inhibit their growth .
Biochemical Pathways
Similar compounds have been found to have antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microbes .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of microbes .
Propiedades
IUPAC Name |
7-chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-2-1-7(10(12,13)14)6-3-5(4-16)15-9(6)8/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBXCNUFJUYJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629558 | |
| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883522-93-8 | |
| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


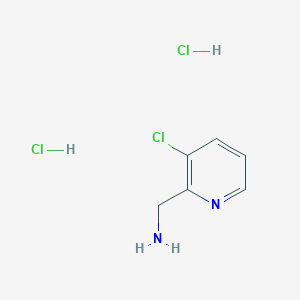
![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)
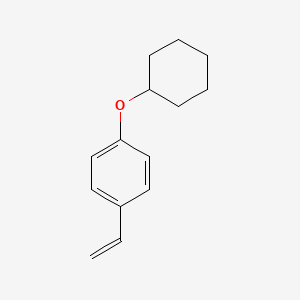
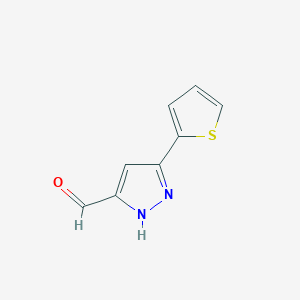

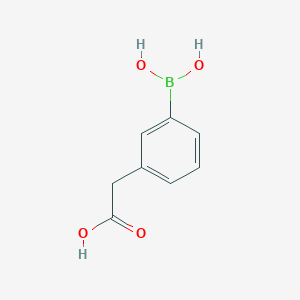
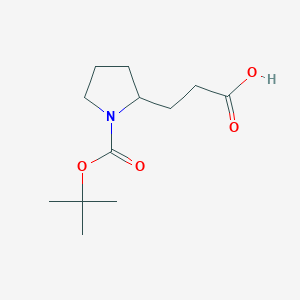

![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)
